molecular formula C15H13N3O2S2 B1456915 N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide CAS No. 953770-85-9

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

Cat. No.: B1456915
CAS No.: 953770-85-9
M. Wt: 331.4 g/mol
InChI Key: YAEMTDVGLZRBQD-UHFFFAOYSA-N
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Description

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Biological Activity

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS No. 953770-85-9) is a compound with a complex molecular structure, comprising 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms (C15H13N3O2S2). Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Molecular Characteristics

The molecular formula of this compound is represented as follows:

Property Value
Molecular Formula C15H13N3O2S2
Molecular Weight 331.41 g/mol
CAS Number 953770-85-9
IUPAC Name N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process can be summarized as follows:

  • Starting Materials : The synthesis begins with the reaction of 2-methylsulfanyl-benzothiazole and 4-chloro-pyridine-2-carboxylic acid methylamide.
  • Reagents : Caesium carbonate is commonly used as a base in N,N-dimethylformamide (DMF).
  • Reaction Conditions : The reaction is conducted under reflux conditions at temperatures ranging from 20°C to 70°C.
  • Yield : Typical yields for this reaction are around 62% .

Anticancer Activity

Research has indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:

  • A study evaluated the anticancer activity of various thiazole derivatives against several cancer cell lines including Hela, MCF7, and HepG2. The results showed that these compounds had notable cytotoxic effects, suggesting that N-Methyl derivatives may also possess similar activities .

Enzyme Inhibition

Another area of interest is the potential inhibition of enzymes such as acetylcholinesterase (AChE):

  • Compounds containing a benzo[d]thiazole moiety have been reported to inhibit AChE effectively, which is crucial for developing treatments for Alzheimer's disease . Although specific data for this compound is limited, its structural similarities suggest it may have comparable inhibitory effects.

Case Studies

  • In vitro Studies : Various in vitro studies have been conducted on thiazole derivatives showing promising results in inhibiting cancer cell proliferation.
    • For example, a derivative with a similar structure demonstrated an IC50 value of 2.7 µM against AChE, indicating strong potential for further drug development targeting neurological disorders .
  • Toxicity Assessments : Preliminary toxicity assessments are necessary to evaluate the safety profile of N-Methyl derivatives in biological systems. Such studies often involve assessing cytotoxicity in non-cancerous cell lines .

Properties

IUPAC Name

N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMTDVGLZRBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 2-methylsulfanyl-benzothiazol-6-ol (3.76 g, 19.08 mmol, 1.0 eq) in DMF (25 mL), was added CsCO3 (15.54 g, 47.70 mmol, 2.5 eq) at room temperature. After stirring for a while, 4-chloro-pyridine-2-carboxylic acid methylamide (4.86 g, 28.62 mmol, 1.5 eq) was added to the mixture and the mixture was stirred at 70° C. under reflux condenser overnight. After cooling the reaction mixture in ice bath, water (100 mL) was added and the aqueous layer was extracted with ethyl acetate (3×150 mL). The organic layer was dried over sodium sulfate, filtered, and evaporated in vacuo. The crude product was purified using 20 g of ISCO Silica Gel column (0%-50%-80%-100% ethyl acetate-hexane mixture over 45 min 40 mL/min run) to yield 4-(2-methylsulfanyl-benzothiazol-6-yloxy)-pyridine-2-carboxylic acid methylamide (3.88 g, 62%) as a white solid. M+H=332.1
Quantity
3.76 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
15.54 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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